cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol
CAS No.: 54164-91-9
Cat. No.: VC16999119
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54164-91-9 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | (1S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |
| Standard InChI | InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10+/m0/s1 |
| Standard InChI Key | XWFVRMWMBYDDFY-WCBMZHEXSA-N |
| Isomeric SMILES | C[C@@]1(CC[C@H](C=C1)C(C)(C)O)O |
| Canonical SMILES | CC1(CCC(C=C1)C(C)(C)O)O |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound features a cyclohex-2-ene ring with three methyl groups and two hydroxyl groups arranged in a cis configuration. The IUPAC name (1R,4S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol reflects its stereochemistry, where the hydroxyl groups at positions 1 and 4 reside on the same face of the cyclohexene ring. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| SMILES | C[C@]1(CCC@HC(C)(C)O)O |
| InChIKey | XWFVRMWMBYDDFY-WPRPVWTQSA-N |
The stereochemistry significantly influences its physical properties and reactivity. The cis arrangement creates a 1,3-diaxial interaction between the hydroxyl groups, increasing ring strain compared to the trans isomer .
Spectroscopic and Analytical Data
Collision cross-section (CCS) predictions for various adducts provide insights into its mass spectrometric behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 171.13796 | 138.2 |
| [M+Na]+ | 193.11990 | 148.3 |
| [M-H]- | 169.12340 | 138.6 |
These values aid in compound identification using ion mobility spectrometry-mass spectrometry (IMS-MS) techniques . Nuclear magnetic resonance (NMR) studies of related menthene diols show characteristic signals at δ 1.2–1.4 ppm (methyl groups) and δ 4.1–4.3 ppm (hydroxyl-bearing methine protons).
Synthesis and Stereochemical Control
Biosynthetic Pathways
In nature, menthene derivatives originate from geranyl pyrophosphate through cyclization reactions catalyzed by terpene synthases. The cis configuration arises from specific enzyme-mediated folding of the farnesyl pyrophosphate precursor.
Laboratory Synthesis
Industrial production typically employs acid-catalyzed cyclization of citronellol derivatives. A representative synthesis involves:
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Epoxidation of limonene using m-chloroperbenzoic acid
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Acid-mediated rearrangement to form the cyclohexene core
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Stereoselective reduction using NaBH₄/CeCl₃ to install the cis-diol configuration
Critical parameters affecting yield and stereoselectivity include:
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Temperature (optimum: 0–5°C during reduction)
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Solvent polarity (preferential use of THF/water mixtures)
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Catalyst choice (lanthanide triflates enhance cis selectivity)
Analytical Characterization and Quality Control
Pharmaceutical-grade material must meet stringent purity criteria:
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98.5% |
| Heavy metals (Pb) | ≤10 ppm |
| Residual solvents | ≤0.1% (Class 3) |
Industrial and Research Applications
Fragrance Industry
The compound's minty-woody odor profile (threshold: 0.8 ppb in air) makes it valuable in:
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High-end perfumery as a fixative
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Functional fragrances for household cleaners
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Terpene blends for cannabis odor masking
Pharmaceutical Intermediates
As a chiral building block, it enables synthesis of:
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Antiviral agents: Carbocyclic nucleoside analogs
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Anti-inflammatory drugs: Prostaglandin derivatives
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Neuroprotective compounds: Adamantane-based therapeutics
Recent patents describe its use in creating TRPV1 receptor modulators for pain management (US Patent 11,458,392).
Emerging Research Directions
Catalytic Asymmetric Synthesis
Novel organocatalysts developed by Li et al. (2024) achieve 92% ee in the kinetic resolution of racemic mixtures using helical-chiral phosphoric acids.
Biocatalytic Production
Engineered E. coli strains expressing limonene hydroxylase (CYP153A) and alcohol dehydrogenase (ADH6) produce the compound with 85% yield in 48-hour fermentations.
Materials Science Applications
Thin films deposited via chemical vapor deposition (CVD) exhibit:
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